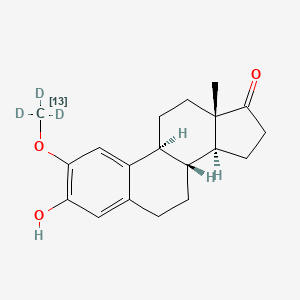

2-Methoxyestrone-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H24O3 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-3-hydroxy-13-methyl-2-(trideuterio(113C)methoxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i2+1D3 |

InChI Key |

WHEUWNKSCXYKBU-KXBYASRSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CCC4=O)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of 2-Methoxyestrone-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxyestrone-13C,d3, an isotopically labeled version of the endogenous estrogen metabolite, 2-Methoxyestrone. This document details its properties, relevant biological context, and standardized experimental protocols for its characterization. The inclusion of a stable isotope label makes this compound an invaluable tool in metabolic studies, particularly in quantitative analysis using mass spectrometry.

Core Physical and Chemical Properties

The primary physical and chemical characteristics of this compound are summarized below. For comparative purposes, data for the unlabeled 2-Methoxyestrone are also included where available. The isotopic labeling primarily influences the molecular weight, with other physical properties being nearly identical to the unlabeled compound.

| Property | This compound | 2-Methoxyestrone (Unlabeled) |

| Chemical Formula | C₁₈¹³CH₂₁D₃O₃ | C₁₉H₂₄O₃ |

| Molecular Weight | 304.40 g/mol | 300.39 g/mol |

| Physical Form | Solid, powder | Solid, crystalline powder |

| Melting Point | Not empirically determined | 187.0 - 189.5 °C |

| pKa | Not empirically determined | 10.81 |

| Solubility | 10 mM in DMSO | DMSO (50 mg/mL), Chloroform (slightly soluble) |

| Storage Temperature | -20°C | 2-8°C or -20°C for long-term storage |

| Stability | Store in a tightly sealed container, protected from light | Stable under recommended storage conditions |

| CAS Number | 1217460-84-8 | 362-08-3 |

Biological Context and Metabolic Pathway

2-Methoxyestrone is a naturally occurring metabolite of the primary estrogen, estrone. It is formed through a two-step enzymatic process. First, estrone is hydroxylated to form 2-hydroxyestrone. Subsequently, the enzyme Catechol-O-methyltransferase (COMT) methylates 2-hydroxyestrone to produce 2-Methoxyestrone.[1][2][3] Unlike its parent compound, 2-Methoxyestrone exhibits a very low affinity for estrogen receptors, and thus possesses minimal estrogenic activity.[1]

The metabolic pathway is illustrated below.

Metabolic conversion of Estrone to 2-Methoxyestrone.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

General Experimental Workflow

The characterization of a stable-isotope labeled compound like this compound follows a structured workflow to ensure identity, purity, and stability.

General workflow for characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for crystalline solids.

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.[4]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[5]

-

Initial Rapid Determination: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly (e.g., 10-20 °C per minute) to get an approximate melting range.[6]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new sample in a fresh capillary tube.

-

Place the new sample in the apparatus and heat at a medium rate until the temperature is about 10-15 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[6]

-

Data Recording: Record the temperature at which the first liquid droplets appear (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5][7]

-

Repeat the accurate determination with a fresh sample to ensure reproducibility. A pure compound should have a sharp melting range of 0.5-1.0 °C.

Solubility Assessment

This protocol provides a method for determining the solubility of the compound in various solvents.

Objective: To determine the concentration at which this compound dissolves in a given solvent at a specified temperature.

Materials:

-

This compound

-

A range of solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water)[8]

-

Vials with screw caps

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Stock Solution Preparation: For organic solvents like DMSO, prepare a high-concentration stock solution (e.g., 10 mM or higher). Weigh a precise amount of the compound and add the calculated volume of solvent. Use a vortex mixer and, if necessary, gentle heating or sonication to aid dissolution.

-

Qualitative Solubility: To test solubility in other solvents, add a small, known amount of the compound (e.g., 1 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles. If the solid dissolves completely, it is soluble at that concentration. If not, it is considered sparingly soluble or insoluble.

-

Quantitative Solubility (for in-depth analysis):

-

Prepare a series of vials with a fixed volume of the chosen solvent.

-

Add incrementally increasing amounts of this compound to each vial.

-

Agitate the vials at a constant temperature until equilibrium is reached (this may take several hours).

-

Filter the saturated solutions to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS, by comparing against a calibration curve.

-

Stability Testing

This protocol outlines a procedure to assess the stability of the compound under defined storage conditions.

Objective: To evaluate the chemical stability of this compound over time under specified temperature, humidity, and light conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of the compound in appropriate sealed vials to prevent contamination and degradation.

-

Storage Conditions: Store the aliquots under a range of conditions as per ICH guidelines (or adapted for research reagents).[9][10]

-

Long-Term Storage: -20°C (recommended for this compound).

-

Accelerated Storage: 25°C/60% RH (Relative Humidity) and 40°C/75% RH to simulate shipping and handling excursions.[9]

-

Photostability: Expose a sample to a controlled light source.

-

-

Testing Intervals: At specified time points (e.g., 0, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), remove an aliquot from each storage condition.

-

Analysis: Analyze the sample for purity and degradation products using a validated stability-indicating method, typically HPLC or LC-MS/MS.

-

Evaluation: Compare the results to the initial (time 0) analysis. A significant change is defined as a failure to meet the established acceptance criteria for purity and degradation products. The compound is considered stable if it remains within specifications under the tested conditions.[10]

Mass Spectrometry for Isotopic Labeling Confirmation

Objective: To confirm the incorporation of the ¹³C and deuterium labels and the overall molecular weight.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., ESI) and chromatographic system (LC or GC).

Procedure:

-

Prepare a dilute solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile).

-

Infuse the sample directly or inject it into the LC or GC system for separation from any potential impurities.

-

Acquire the mass spectrum in full scan mode.

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Confirm that the measured mass corresponds to the theoretical exact mass of this compound (C₁₈¹³CH₂₁D₃O₃).

-

Compare the spectrum to that of an unlabeled 2-Methoxyestrone standard to confirm the expected mass shift due to the isotopic labels. Stable isotope labeling is a valuable technique for quantitative analysis and metabolic studies.[11][][13]

-

References

- 1. 2-Methoxyestrone - Wikipedia [en.wikipedia.org]

- 2. Bovine Metabolome Database: Showing metabocard for 2-Methoxyestrone (BMDB0000010) [bovinedb.ca]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. ursinus.edu [ursinus.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ema.europa.eu [ema.europa.eu]

- 11. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bohrium.com [bohrium.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Methoxyestrone-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Methoxyestrone-13C,d3, an isotopically labeled metabolite of estrone. This document details the chemical synthesis pathway, purification protocols, and expected analytical data, serving as a valuable resource for researchers in drug metabolism, endocrinology, and related fields.

Overview

2-Methoxyestrone is a significant endogenous metabolite of estrone, formed via hydroxylation to 2-hydroxyestrone, followed by O-methylation.[1][2] The isotopically labeled this compound is a crucial internal standard for quantitative bioanalytical studies using mass spectrometry, enabling precise and accurate measurements in complex biological matrices.

The synthesis of this compound is a two-step process commencing from estrone:

-

2-Hydroxylation of Estrone: Estrone is first hydroxylated at the C2 position of the aromatic A-ring to yield 2-hydroxyestrone. This reaction is typically achieved using a suitable oxidizing agent.

-

O-Methylation of 2-Hydroxyestrone: The intermediate, 2-hydroxyestrone, is then O-methylated at the C2 hydroxyl group using an isotopically labeled methylating agent, ¹³C,d₃-methyl iodide, to introduce the stable isotope labels and produce the final product.

Purification of the final compound is critical to ensure high isotopic and chemical purity and is typically achieved through a combination of chromatographic techniques and recrystallization.

Synthesis Pathway

The overall synthetic scheme is presented below.

Experimental Protocols

Synthesis of 2-Hydroxyestrone from Estrone

This procedure outlines the conversion of estrone to 2-hydroxyestrone.

Materials:

-

Estrone

-

Acetonitrile (anhydrous)

-

(Diacetoxyiodo)benzene

-

Potassium hydroxide

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve estrone in anhydrous acetonitrile.

-

Add (diacetoxyiodo)benzene to the solution.

-

In a separate flask, prepare a solution of potassium hydroxide in water and add it dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxyestrone.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound from 2-Hydroxyestrone

This protocol details the isotopically labeled methylation step.

Materials:

-

2-Hydroxyestrone (from step 3.1)

-

¹³C,d₃-Methyl iodide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxyestrone in anhydrous acetone.

-

Add anhydrous potassium carbonate to the solution.

-

Add ¹³C,d₃-methyl iodide to the reaction mixture.

-

Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Purification Process

A multi-step purification process is employed to achieve high purity of the final product.

High-Performance Liquid Chromatography (HPLC) Purification

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Gradient: Start with a lower concentration of acetonitrile and gradually increase to elute the product. A typical gradient might be 40-90% acetonitrile over 30 minutes.

-

Flow Rate: 4 mL/min

-

Detection: UV at 280 nm

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase composition.

-

Inject the solution onto the HPLC system.

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Solvent System: A mixture of methanol and water is commonly effective for the recrystallization of estrogens.

Procedure:

-

Dissolve the HPLC-purified product in a minimal amount of hot methanol.

-

Slowly add deionized water dropwise until the solution becomes slightly turbid.

-

Gently heat the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold methanol/water mixture, and dry under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Step 1: Hydroxylation | Step 2: Methylation | Purification | Final Product |

| Starting Material | Estrone | 2-Hydroxyestrone | Crude 2-Methoxyestrone-¹³C,d₃ | Purified 2-Methoxyestrone-¹³C,d₃ |

| Typical Yield | 60-70% | 75-85% | >90% recovery | - |

| Chemical Purity (by HPLC) | >90% (crude) | >85% (crude) | >99% | >99.5% |

| Isotopic Purity | N/A | >98 atom % ¹³C, >98 atom % D | >98 atom % ¹³C, >98 atom % D | >98 atom % ¹³C, >98 atom % D |

| Appearance | Off-white to pale yellow solid | Light brown solid | White to off-white solid | White crystalline solid |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols, when executed with care, are expected to yield a high-purity product suitable for use as an internal standard in demanding analytical applications. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment.

References

Technical Guide: Certificate of Analysis for 2-Methoxyestrone-13C,d3

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data, experimental protocols, and biological context for the isotopically labeled internal standard, 2-Methoxyestrone-13C,d3. This document is intended to support researchers, scientists, and drug development professionals in the accurate quantification and interpretation of studies involving estrogen metabolism.

Certificate of Analysis (Representative)

The following tables summarize the typical quantitative data provided in a Certificate of Analysis for this compound. Data is representative and may vary between specific lots.

Identity and Purity

| Parameter | Specification |

| Chemical Name | 2-Methoxyestrone-1-13C, 3-O-methyl-d3 |

| CAS Number | 1217460-84-8 |

| Molecular Formula | 13CC18D3H21O3 |

| Molecular Weight | 304.40 g/mol |

| Chemical Purity (Assay) | ≥98% (CP) |

| Isotopic Purity (13C) | ≥99 atom % |

| Isotopic Purity (D) | ≥98 atom % |

| Appearance | White to off-white solid |

Physicochemical Properties

| Parameter | Value |

| Solubility | Soluble in Chloroform |

| Storage Temperature | -20°C |

Biological Context: Estrogen Metabolism Pathway

2-Methoxyestrone is an endogenous metabolite of estrone. The metabolic pathway involves a series of enzymatic reactions, primarily occurring in the liver. Understanding this pathway is crucial for interpreting the biological significance of 2-Methoxyestrone measurements.

Estrone undergoes hydroxylation, primarily at the 2-position, catalyzed by cytochrome P450 (CYP) enzymes, to form 2-hydroxyestrone. This catechol estrogen is then methylated by catechol-O-methyltransferase (COMT) to produce 2-Methoxyestrone. This methylation is considered a detoxification step, as the methoxyestrogens generally have lower estrogenic activity compared to their catechol precursors.

Experimental Protocols

The following sections detail the methodologies for key experiments involving the analysis of this compound.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and sensitive method for the quantification of 2-Methoxyestrone in biological matrices. The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.

3.1.1. Sample Preparation (Human Serum/Plasma)

-

Spiking: To 100 µL of serum or plasma, add a known amount of this compound internal standard solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

3.1.2. Derivatization (Optional, for enhanced sensitivity)

For increased sensitivity, especially at very low concentrations, derivatization can be employed. A common derivatizing agent is dansyl chloride.

-

After evaporation, add 50 µL of 1 mg/mL dansyl chloride in acetone and 50 µL of 0.1 M sodium bicarbonate buffer (pH 10.5).

-

Incubate the mixture at 60°C for 10 minutes.

-

After incubation, evaporate the solvent and reconstitute as described above.

3.1.3. LC-MS/MS Instrumentation and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A linear gradient from 30% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

2-Methoxyestrone: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized based on the instrument.

-

This compound: Precursor ion (m/z) -> Product ion (m/z). The precursor ion will be shifted by +4 Da compared to the unlabeled analyte.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of estrogens. Derivatization is mandatory for these compounds to increase their volatility and thermal stability.

3.2.1. Sample Preparation and Derivatization

-

Follow the sample preparation steps as described for LC-MS/MS (Section 3.1.1).

-

Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 30 minutes.

3.2.2. GC-MS Instrumentation and Conditions

-

GC System: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Selected Ion Monitoring (SIM) or MRM: Monitor characteristic ions for both the analyte and the internal standard.

Determination of Isotopic Purity

The isotopic purity of this compound is critical for its use as an internal standard. It is typically determined by mass spectrometry.

3.3.1. Protocol using High-Resolution Mass Spectrometry (HRMS)

-

Prepare a solution of the labeled standard in a suitable solvent (e.g., methanol).

-

Infuse the solution directly into the HRMS or analyze by LC-HRMS.

-

Acquire the full scan mass spectrum in the region of the molecular ion.

-

The isotopic distribution of the molecular ion cluster is used to calculate the isotopic enrichment. The relative intensities of the monoisotopic peak (M+0) and the isotopologue peaks (M+1, M+2, etc.) are measured.

-

The isotopic purity is calculated by comparing the observed isotopic distribution to the theoretical distribution for the unlabeled compound and accounting for the natural abundance of isotopes.

Conclusion

This technical guide provides essential information for the effective use of this compound as an internal standard in quantitative analytical methods. The provided data and protocols are intended to serve as a valuable resource for researchers in the field of endocrinology, drug metabolism, and clinical chemistry. For specific applications, optimization of the described methods may be required.

The Sentinel of Estrogen Surveillance: A Technical Guide to 2-Methoxyestrone-13C,d3 in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of estrogen metabolism, understanding the precise concentrations and fluxes of individual metabolites is paramount for elucidating their roles in health and disease. From cancer research to endocrinology and drug development, the accurate measurement of estrogens and their metabolic byproducts provides critical insights into physiological and pathological processes. 2-Methoxyestrone, a key metabolite in the estrogen inactivation pathway, has garnered significant attention for its potential protective effects. The advent of stable isotope-labeled internal standards, particularly 2-Methoxyestrone-13C,d3, has revolutionized the quantitative analysis of this important molecule, offering unparalleled accuracy and precision. This technical guide provides an in-depth exploration of the role of this compound in estrogen metabolism studies, detailing experimental protocols, presenting quantitative data, and illustrating key pathways and workflows.

The Crucial Role of 2-Methoxyestrone in Estrogen Metabolism

Estrogen metabolism is a complex network of pathways primarily occurring in the liver. The main estrogens, estradiol (E2) and estrone (E1), undergo hydroxylation at various positions, leading to the formation of catechol estrogens like 2-hydroxyestrone (2-OHE1) and 4-hydroxyestrone (4-OHE1).[1][2] While 4-hydroxyestrogens are implicated in carcinogenesis due to their potential to form DNA adducts, the 2-hydroxylation pathway is generally considered protective.[2][3][4]

Following hydroxylation, the catechol estrogens are further metabolized through methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT).[5][6] This process converts 2-hydroxyestrone into 2-methoxyestrone (2-MeOE1).[6][7] 2-Methoxyestrone exhibits very low affinity for estrogen receptors and is considered to have minimal estrogenic activity.[7][8] Its formation represents a critical detoxification step, and the ratio of 2-hydroxyestrone to 2-methoxyestrone can be an important biomarker of estrogen metabolism and potential disease risk.[6]

The Gold Standard: Stable Isotope Dilution Mass Spectrometry

Accurate quantification of estrogen metabolites is challenging due to their low physiological concentrations and the presence of interfering substances in biological matrices.[9] Immunoassays, while sensitive, can suffer from cross-reactivity and lack of specificity.[9] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have emerged as the gold standard for their high specificity and accuracy.[10]

The pinnacle of accuracy in mass spectrometry-based quantification is achieved through stable isotope dilution (SID). This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical process.[11][12] These labeled compounds, such as this compound, are chemically identical to the endogenous analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H).[11]

The role of this compound is to serve as an ideal internal standard. It co-elutes with the unlabeled endogenous 2-Methoxyestrone during chromatography and experiences the same ionization efficiency in the mass spectrometer.[11][12] By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, any variations in sample preparation, injection volume, and instrument response can be precisely corrected for, leading to highly accurate and reproducible quantification.[12]

Quantitative Data in Estrogen Metabolite Analysis

The use of stable isotope dilution LC-MS/MS has enabled the sensitive and accurate measurement of a wide range of estrogen metabolites in various biological matrices. The following tables summarize typical quantitative data from such studies.

| Analyte | Matrix | Method | Limit of Quantification (LOQ) | Reference |

| Estrone (E1) | Serum | LC-MS/MS | 0.3 - 8 pg/mL | [9] |

| Estradiol (E2) | Serum | LC-MS/MS | 0.4 - 8 pg/mL | [9] |

| 2-Hydroxyestrone (2-OHE1) | Urine | LC-MS/MS | - | [13] |

| 2-Methoxyestrone (2-MeOE1) | Urine | LC-MS/MS | - | [13] |

| 16α-Hydroxyestrone (16α-OHE1) | Serum | LC-MS/MS | 2.0 pg/mL | [14] |

Table 1: Representative Limits of Quantification for Estrogen Metabolites.

| Population | Matrix | Estrone (E1) (pg/mL) | Estradiol (E2) (pg/mL) | Reference |

| Premenopausal Women (Follicular) | Serum | 30-100 | 30-100 | [9] |

| Premenopausal Women (Luteal) | Serum | 50-150 | 100-300 | [9] |

| Postmenopausal Women | Serum | <30 | <20 | [9] |

| Men | Serum | 10-50 | 10-40 | [9] |

Table 2: Typical Circulating Levels of Estrone and Estradiol.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the analysis of estrogen metabolites using stable isotope dilution LC-MS/MS with this compound as an internal standard.

Sample Preparation: Serum/Plasma

-

Spiking with Internal Standard: To 0.5 mL of serum or plasma, add a known amount of a solution containing this compound and other relevant stable isotope-labeled estrogens.

-

Liquid-Liquid Extraction (LLE): Add 2 mL of an organic solvent mixture (e.g., hexane:ethyl acetate, 3:2 v/v) to the serum. Vortex vigorously for 1 minute and centrifuge at 3000 x g for 10 minutes to separate the layers. Transfer the upper organic layer to a clean tube. Repeat the extraction process on the aqueous layer and combine the organic extracts.

-

Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization (Optional but Recommended for Increased Sensitivity): To the dried extract, add 50 µL of a dansyl chloride solution (1 mg/mL in acetone) and 50 µL of a sodium bicarbonate buffer (0.1 M, pH 9.0). Incubate at 60°C for 5 minutes. Dansylation of the phenolic hydroxyl group significantly improves ionization efficiency in the mass spectrometer.[15]

-

Reconstitution: After derivatization, evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).

Sample Preparation: Urine

-

Spiking with Internal Standard: To 1 mL of urine, add a known amount of the stable isotope-labeled internal standard solution, including this compound.

-

Enzymatic Hydrolysis: Estrogen metabolites in urine are primarily present as glucuronide and sulfate conjugates. To deconjugate them, add 1 mL of an acetate buffer (0.15 M, pH 4.6) containing β-glucuronidase/sulfatase from Helix pomatia and incubate at 37°C for 16-24 hours.[13]

-

Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with water to remove interfering substances. Elute the estrogens with methanol.

-

Evaporation and Derivatization: Evaporate the eluate to dryness and proceed with derivatization as described for serum samples.

-

Reconstitution: Reconstitute the derivatized sample in the appropriate mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Use a reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 4 µm particle size) with a gradient elution.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Methanol

-

Gradient: Start with a lower percentage of Mobile Phase B and gradually increase to elute the analytes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode (for dansylated derivatives).

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the protonated molecule of the analyte) and a specific fragment ion produced upon collision-induced dissociation. This highly specific detection method minimizes interferences.

-

Transitions to Monitor:

-

Endogenous 2-Methoxyestrone (dansylated): Specific m/z transition.

-

This compound (dansylated): Specific m/z transition reflecting the mass increase due to the stable isotopes.

-

-

Visualization of Pathways and Workflows

Estrogen Metabolism Pathway

Caption: Major pathway of estrone metabolism leading to the formation of 2-Methoxyestrone.

Experimental Workflow for Serum Analysis

Caption: Workflow for the quantitative analysis of 2-Methoxyestrone in serum.

Non-Genomic Signaling of Methoxyestrogens

While 2-methoxyestrone has low affinity for the nuclear estrogen receptor, related methoxyestrogens like 2-methoxyestradiol have been shown to exert non-genomic effects, potentially through membrane-associated estrogen receptors or other signaling pathways. These actions can influence cell proliferation and survival.

Caption: A potential non-genomic signaling pathway for methoxyestrogens.

Conclusion

The study of estrogen metabolism is a dynamic field with profound implications for human health. The ability to accurately quantify individual estrogen metabolites is essential for advancing our understanding of their diverse biological roles. This compound, as a stable isotope-labeled internal standard, is an indispensable tool for researchers, enabling the precise and reliable measurement of 2-methoxyestrone through stable isotope dilution mass spectrometry. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of these powerful analytical techniques in the laboratory. By leveraging these methods, scientists and drug development professionals can continue to unravel the complexities of estrogen metabolism and pave the way for new diagnostic and therapeutic strategies.

References

- 1. endocrine-abstracts.org [endocrine-abstracts.org]

- 2. Association of estrogen measurements in serum and urine of premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Urine Hormone Extraction Action — Mary Maggic Official [maggic.ooo]

- 7. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physiologic levels of 2-methoxyestradiol interfere with nongenomic signaling of 17beta-estradiol in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating urinary estrogen and progesterone metabolites using dried filter paper samples and gas chromatography with tandem mass spectrometry (GC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparison of three methods of hydrolysis for estrogen conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 14. cerilliant.com [cerilliant.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Isotopic Purity and Labeling Efficiency of 2-Methoxyestrone-¹³C,d₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and labeling efficiency of 2-Methoxyestrone-¹³C,d₃, a crucial labeled internal standard for quantitative bioanalytical studies. This document outlines the specifications for this stable isotope-labeled compound, details the analytical methodology used to determine its isotopic enrichment, and illustrates the relevant metabolic pathway.

Quantitative Data Summary

The isotopic purity of 2-Methoxyestrone-¹³C,d₃ is a critical parameter for its use as an internal standard in mass spectrometry-based assays. High isotopic purity ensures minimal interference from unlabeled endogenous compounds and accurate quantification. The following table summarizes the key specifications for 2-Methoxyestrone-¹³C,d₃.

| Parameter | Specification | Source |

| Isotopic Purity (¹³C) | ≥98 atom % | [1] |

| Isotopic Purity (D) | ≥98 atom % | [1] |

| Chemical Purity | ≥98% (CP) | [1] |

| Mass Shift | M+4 | [1] |

Table 1: Isotopic Purity and Specifications of 2-Methoxyestrone-¹³C,d₃

Experimental Protocols

The determination of isotopic purity and labeling efficiency for 2-Methoxyestrone-¹³C,d₃ is typically performed using high-resolution mass spectrometry (MS). The following protocol describes a general methodology for this analysis.

Objective: To determine the isotopic enrichment of 2-Methoxyestrone-¹³C,d₃ and confirm its mass shift.

Materials:

-

2-Methoxyestrone-¹³C,d₃ reference standard

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium hydroxide (for mobile phase modification, if necessary)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 2-Methoxyestrone-¹³C,d₃ in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a working solution of 1 µg/mL in a 50:50 mixture of acetonitrile and water.

-

-

UHPLC-MS Analysis:

-

UHPLC System:

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient appropriate for the elution of 2-Methoxyestrone.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode (to be optimized).

-

Scan Mode: Full scan mode over a mass range that includes the unlabeled (M+0) and labeled (M+4) species (e.g., m/z 250-350).

-

Resolution: Set to a high resolution (e.g., > 60,000) to resolve isotopic peaks.

-

Data Analysis: The acquired mass spectra are analyzed to determine the relative abundance of the M+0, M+1, M+2, M+3, and M+4 isotopic peaks. The isotopic purity is calculated from the ratio of the M+4 peak area to the sum of all isotopic peak areas, after correcting for the natural isotopic abundance of carbon-13.

-

-

3. Data Interpretation:

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of 2-Methoxyestrone. The most abundant peak should correspond to the M+4 species. The labeling efficiency is determined by comparing the observed isotopic distribution to the theoretical distribution for a compound with one ¹³C atom and three deuterium atoms.

Mandatory Visualizations

The following diagrams illustrate the metabolic formation of 2-Methoxyestrone and a typical experimental workflow for determining its isotopic purity.

Caption: Metabolic pathway of Estrone to 2-Methoxyestrone.

Caption: Experimental workflow for isotopic purity determination.

References

Understanding the Mass Shift of 2-Methoxyestrone-13C,d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical explanation of the mass shift observed in 2-Methoxyestrone-13C,d3, an isotopically labeled version of the endogenous estrogen metabolite 2-Methoxyestrone. The incorporation of stable isotopes is a critical technique in quantitative analysis, particularly in mass spectrometry-based methods, enabling the use of these labeled compounds as highly accurate internal standards.

Core Concept: Isotopic Labeling and Mass Shift

Isotopic labeling involves the replacement of one or more atoms in a molecule with their heavier, stable isotopes. In the case of this compound, one Carbon-12 (¹²C) atom and three Hydrogen-1 (¹H, or protium) atoms are substituted with one Carbon-13 (¹³C) atom and three Hydrogen-2 (²H, or deuterium, d) atoms, respectively. This substitution results in a molecule that is chemically identical to the parent compound but has a greater molecular mass. This deliberate mass difference, or "mass shift," is the key to its utility in analytical chemistry.

The isotopically labeled 2-Methoxyestrone serves as an ideal internal standard in mass spectrometry assays.[1] Since it has the same chemical and physical properties as the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer's ion source.[2] However, due to the mass difference, the labeled and unlabeled compounds are detected as distinct signals, allowing for precise and accurate quantification of the analyte by correcting for variations during sample preparation and analysis.

Quantitative Data Summary

The mass shift between 2-Methoxyestrone and this compound is a result of the difference in the atomic masses of their constituent isotopes. The following table summarizes the molecular formulas and masses of both the unlabeled and labeled compounds.

| Compound | Molecular Formula | Isotopic Composition | Monoisotopic Mass (Da) |

| 2-Methoxyestrone | C₁₉H₂₄O₃ | 19 x ¹²C, 24 x ¹H, 3 x ¹⁶O | 300.1725 |

| This compound | ¹³CC₁₈D₃H₂₁O₃ | 1 x ¹³C, 18 x ¹²C, 3 x ²H, 21 x ¹H, 3 x ¹⁶O | 304.1947 |

Calculation of the Mass Shift:

The precise mass shift is calculated by determining the difference in the masses of the substituted isotopes.

-

Mass difference for Carbon: The mass of one ¹³C atom (13.00335 Da) minus the mass of one ¹²C atom (12.00000 Da) is 1.00335 Da.

-

Mass difference for Hydrogen: The mass of three ²H atoms (3 x 2.01410 Da = 6.04230 Da) minus the mass of three ¹H atoms (3 x 1.00783 Da = 3.02349 Da) is 3.01881 Da.

-

Total Mass Shift: 1.00335 Da + 3.01881 Da = 4.02216 Da

This calculated mass shift corresponds to the difference between the monoisotopic masses of this compound and 2-Methoxyestrone.

Experimental Protocol: Quantification of 2-Methoxyestrone using LC-MS/MS with an Isotopically Labeled Internal Standard

This section outlines a general methodology for the analysis of 2-Methoxyestrone in a biological matrix (e.g., plasma or serum) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

1. Sample Preparation:

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix and remove interfering substances. Common techniques include:

-

Protein Precipitation: This method involves adding a solvent such as acetonitrile or methanol to the sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected.

-

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. An organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) is added to the aqueous biological sample to extract the steroids.

-

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte and internal standard, while interfering compounds are washed away. The purified compounds are then eluted with a suitable solvent.

A typical LLE protocol would involve:

-

Spiking a known amount of this compound internal standard into the biological sample.

-

Adding an extraction solvent and vortexing to ensure thorough mixing.

-

Centrifuging to separate the organic and aqueous layers.

-

Transferring the organic layer to a clean tube and evaporating to dryness under a stream of nitrogen.

-

Reconstituting the dried extract in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography (LC) Separation:

The reconstituted sample is injected into an HPLC or UHPLC system.

-

Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column, is typically used for steroid separation.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium fluoride) and an organic solvent (e.g., methanol or acetonitrile) is employed to separate 2-Methoxyestrone from other endogenous compounds.

-

Flow Rate and Temperature: These parameters are optimized to achieve good chromatographic resolution and peak shape.

3. Mass Spectrometry (MS) Detection:

The eluent from the LC column is introduced into the mass spectrometer.

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for steroids. ESI is often performed in positive or negative ion mode, depending on the analyte's structure and the desired sensitivity.

-

Mass Analyzer: A triple quadrupole mass spectrometer is frequently used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 2-Methoxyestrone and this compound. This highly selective detection method minimizes interferences and enhances sensitivity.

4. Data Analysis:

The peak areas of the analyte (2-Methoxyestrone) and the internal standard (this compound) are measured. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The concentration of 2-Methoxyestrone in the unknown samples is then determined from this calibration curve.

Visualizations

The following diagrams illustrate the structural relationship and the analytical workflow.

References

Methodological & Application

Application Note: Quantification of 2-Methoxyestrone in Human Plasma using 2-Methoxyestrone-¹³C,d₃ as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-Methoxyestrone (2-ME1) is an endogenous metabolite of estrone, formed via hydroxylation and subsequent O-methylation catalyzed by catechol-O-methyltransferase (COMT).[1][2] Unlike its parent hormone, 2-methoxyestrone has low affinity for estrogen receptors and exhibits distinct biological activities, including antiproliferative and antiangiogenic effects.[2] Accurate and sensitive quantification of 2-methoxyestrone in biological matrices is crucial for understanding its physiological and pathological roles. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-methoxyestrone in human plasma, employing the stable isotope-labeled compound 2-Methoxyestrone-¹³C,d₃ as an internal standard to ensure high accuracy and precision.

The use of a stable isotope-labeled internal standard, such as 2-Methoxyestrone-¹³C,d₃, is critical in LC-MS/MS assays. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, as it shares nearly identical physicochemical properties with the analyte of interest.[3] This method involves a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by derivatization with dansyl chloride to enhance ionization efficiency and improve sensitivity.[4]

Experimental Protocols

Materials and Reagents

-

2-Methoxyestrone and 2-Methoxyestrone-¹³C,d₃ standards

-

Human plasma (K₂EDTA)

-

Methanol, Acetonitrile, and Water (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Ammonium hydroxide

-

Dansyl chloride

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Acetone (HPLC grade)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of 2-methoxyestrone and 2-Methoxyestrone-¹³C,d₃ in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the 2-methoxyestrone stock solution with 50% methanol to prepare working standards for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the 2-Methoxyestrone-¹³C,d₃ stock solution with 50% methanol to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike appropriate amounts of the 2-methoxyestrone working standards into charcoal-stripped human plasma to prepare calibration standards at concentrations ranging from 5 to 1000 pg/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of plasma sample, calibrator, or QC, add 50 µL of the 100 ng/mL 2-Methoxyestrone-¹³C,d₃ internal standard working solution and vortex briefly.

-

Add 2 mL of ethyl acetate and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

-

Reconstitute the dried extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

-

Incubate the mixture at 60°C for 10 minutes in a heating block.[4]

-

After incubation, cool the samples and add 300 µL of water:acetonitrile (1:1, v/v).

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A standard UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Ammonium hydroxide in water.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 40% to 95% B over 8 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: The multiple reaction monitoring (MRM) transitions for the dansylated derivatives should be optimized. Hypothetical transitions are provided below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Methoxyestrone-dansyl | 534.3 | 171.1 |

| 2-Methoxyestrone-¹³C,d₃-dansyl | 540.3 | 171.1 |

Data Presentation

The performance of the method was evaluated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (pg/mL) | R² |

| 2-Methoxyestrone | 5 - 1000 | >0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 15 | 6.8 | 8.2 | 104.5 |

| Medium | 150 | 5.1 | 6.5 | 98.7 |

| High | 750 | 4.5 | 5.9 | 101.2 |

Mandatory Visualizations

Estrogen Metabolism Pathway

Caption: Metabolic pathway of Estrone to 2-Methoxyestrone.

LC-MS/MS Experimental Workflow

Caption: Sample preparation and analysis workflow.

Conclusion

This application note provides a detailed protocol for the sensitive and accurate quantification of 2-methoxyestrone in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for clinical research applications aimed at elucidating the role of estrogen metabolites in health and disease. The use of 2-Methoxyestrone-¹³C,d₃ as an internal standard is key to the robustness of the assay.

References

- 1. 2-Methoxyestrone - Wikipedia [en.wikipedia.org]

- 2. Catechol-O-Methyltransferase Expression and 2-Methoxyestradiol Affect Microtubule Dynamics and Modify Steroid Receptor Signaling in Leiomyoma Cells | PLOS One [journals.plos.org]

- 3. ukisotope.com [ukisotope.com]

- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for 2-Methoxyestrone-13C,d3 Analysis in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of 2-Methoxyestrone (2-MeOE1) and its isotopically labeled internal standard, 2-Methoxyestrone-13C,d3, in human urine is crucial for various clinical and research applications, including hormone metabolism studies and the monitoring of endocrine-related diseases. Due to the complex nature of the urine matrix and the low physiological concentrations of estrogen metabolites, robust and efficient sample preparation is paramount for reliable analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and protocols for the primary sample preparation techniques employed for the analysis of this compound in urine. These methods are designed to effectively remove interfering substances, concentrate the analyte of interest, and ensure high recovery and reproducibility. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and procedural losses during sample preparation and analysis.[1]

Core Sample Preparation Techniques

The analysis of 2-Methoxyestrone in urine typically involves three key steps:

-

Enzymatic Hydrolysis: Estrogen metabolites in urine are primarily present as glucuronide and sulfate conjugates.[2][3] An initial enzymatic hydrolysis step is necessary to cleave these conjugates and release the free form of 2-Methoxyestrone for extraction and analysis.

-

Extraction and Clean-up: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common techniques used to isolate and concentrate estrogens from the urine matrix while removing interfering components.

-

Derivatization (Optional but Recommended): To enhance the ionization efficiency and, consequently, the sensitivity of detection by LC-MS/MS, a derivatization step, such as dansylation, is often employed.[4][5]

The following sections provide detailed protocols for these techniques.

Protocol 1: Enzymatic Hydrolysis of Urine Samples

This protocol describes the deconjugation of glucuronidated and sulfated estrogen metabolites in urine using β-glucuronidase/sulfatase.

Materials:

-

Urine sample

-

This compound internal standard solution

-

β-glucuronidase/sulfatase from Helix pomatia

-

Sodium acetate buffer (0.15 M, pH 4.6)

-

L-ascorbic acid

-

Centrifuge tubes (15 mL)

-

Incubator or water bath at 37°C

Procedure:

-

To a 1.0 mL aliquot of urine in a centrifuge tube, add the appropriate volume of this compound internal standard solution.

-

Add 1.0 mL of freshly prepared enzymatic hydrolysis buffer containing 5 mg of L-ascorbic acid.

-

Add 10 µL of β-glucuronidase/sulfatase solution.

-

Vortex the sample gently to mix.

-

Incubate the sample at 37°C for 16-20 hours.[6]

-

After incubation, the sample is ready for either Solid-Phase Extraction or Liquid-Liquid Extraction.

Protocol 2: Solid-Phase Extraction (SPE) for Estrogen Metabolites

This protocol details the extraction and clean-up of deconjugated 2-Methoxyestrone from urine using a C18 SPE cartridge.

Materials:

-

Hydrolyzed urine sample (from Protocol 1)

-

SPE cartridges (e.g., C18, 100 mg)

-

SPE vacuum manifold

-

Methanol (LC-MS grade)

-

Acetone (LC-MS grade)

-

Deionized water

-

Nitrogen evaporator

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 3 mL of acetone, followed by 3 mL of methanol, and finally 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry out between steps.[7]

-

Sample Loading: Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.

-

Wash the cartridge with 3 mL of 20% (v/v) methanol in water to remove less hydrophobic interferences.[7]

-

-

Drying: Dry the SPE cartridge under vacuum for 10-15 minutes to remove any residual water.

-

Elution: Elute the 2-Methoxyestrone and the internal standard from the cartridge by passing 3 mL of methanol, followed by 3 mL of acetone, into a clean collection tube.[7]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent.

Protocol 3: Liquid-Liquid Extraction (LLE) for Estrogen Metabolites

This protocol provides an alternative to SPE for the extraction of 2-Methoxyestrone using an organic solvent.

Materials:

-

Hydrolyzed urine sample (from Protocol 1)

-

Dichloromethane (CH2Cl2) or a mixture of Methyl tert-butyl ether (MTBE) and Ethyl acetate (EtAc) (5:1, v/v)

-

Centrifuge

-

Glass centrifuge tubes with screw caps

-

Nitrogen evaporator

Procedure:

-

Transfer the hydrolyzed urine sample to a glass centrifuge tube.

-

Add 5 mL of dichloromethane to the tube.[6]

-

Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the lower organic layer to a clean tube.

-

Repeat the extraction (steps 2-5) with another 5 mL of dichloromethane and combine the organic extracts.

-

Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent.

Protocol 4: Dansylation for Enhanced LC-MS/MS Sensitivity

This optional but recommended protocol describes the derivatization of the extracted 2-Methoxyestrone with dansyl chloride to improve ionization efficiency.

Materials:

-

Dried sample extract (from Protocol 2 or 3)

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Dansyl chloride solution (1 mg/mL in acetone)

-

Heating block or water bath at 60°C

Procedure:

-

To the dried sample residue, add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).[6][8]

-

Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).[6][8]

-

Vortex the mixture for 30 seconds.

-

After incubation, the sample is ready for direct injection into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of 2-Methoxyestrone and other estrogen metabolites in urine using various sample preparation techniques. It is important to note that the data is compiled from different studies with varying experimental conditions.

| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | LOQ (pg/mL) | Reference |

| Estrogen Metabolites | Hydrolysis, LLE, Dansylation | 96 - 107 | Not Reported | 2 (on column) | [9] |

| 15 Estrogen Metabolites | Hydrolysis, LLE, Dansylation | 74.4 - 95.6 | Not Reported | 5.3 - 71.1 | [5] |

| Estrogen Metabolites | SPE | Not Reported | Soft matrix effect observed | Not Reported | [10] |

| 2-Methoxyestrone | GC-MS with SPE | Not Reported | Evaluated | Not Reported | [11] |

Note: The use of a deuterated internal standard, such as this compound, is crucial for mitigating the impact of matrix effects and ensuring accurate quantification.[1]

Visual Workflows

Figure 1: SPE Workflow for 2-Methoxyestrone Analysis

References

- 1. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of urinary estrogens, their oxidized metabolites and other endogenous steroids by benchtop orbitrap LCMS versus traditional quadrupole GCMS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zrtlab.com [zrtlab.com]

- 4. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. chromatographytoday.com [chromatographytoday.com]

- 11. iris.unito.it [iris.unito.it]

Application Notes and Protocols for 2-Methoxyestrone-13C,d3 in Hormone-Dependent Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestrone (2-ME1) is an endogenous metabolite of estrone, formed through the action of catechol-O-methyltransferase (COMT) on 2-hydroxyestrone.[1][2] Unlike its parent estrogens, 2-ME1 exhibits minimal affinity for estrogen receptors (ERs) and is associated with anti-proliferative and pro-apoptotic effects in various cancer cell lines, including those of hormone-dependent cancers such as breast cancer.[1][3] Higher levels of 2-ME1 have been linked to a reduced risk of postmenopausal breast cancer, suggesting a protective role.[1] Its mechanism of action is often independent of ER signaling and can involve the disruption of microtubule dynamics and induction of apoptosis.[4][5]

The isotopically labeled analog, 2-Methoxyestrone-13C,d3, serves as an invaluable tool in clinical research. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise and accurate quantification of endogenous 2-methoxyestrone in biological matrices like plasma and serum.[6] This allows for detailed pharmacokinetic studies and the investigation of estrogen metabolism pathways in patients with hormone-dependent cancers.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data for 2-methoxyestrone in relevant contexts.

Table 1: Circulating Levels of 2-Methoxyestrone in Postmenopausal Women with and without Breast Cancer.

| Cohort | Analyte | Concentration (pg/mL) | Fold Change (Cancer vs. Control) | Reference |

| Control (n=1,524) | 2-Methoxyestrone | 80 - 530 | - | [8] |

| Breast Cancer Cases (n=1,298) | 2-Methoxyestrone | Lower levels observed | Inverse association with risk | [9] |

Table 2: In Vivo Efficacy of a Related Metabolite, 2-Methoxyestradiol (2-ME2), in a Murine Breast Cancer Model.

| Treatment Group | Tumor Growth Reduction (%) | Apoptosis Induction | Reference |

| 2-ME2 (late intervention) | 60% | Observed | [10] |

| 2-ME2 (early intervention) | 60% | Observed | [10] |

Signaling Pathways and Experimental Workflows

Estrogen Metabolism and 2-Methoxyestrone Formation

Estrone is hydroxylated to 2-hydroxyestrone, which is then methylated by Catechol-O-methyltransferase (COMT) to form 2-methoxyestrone. This pathway is considered protective against hormone-dependent cancers.

References

- 1. 2-Methoxyestrone | Rupa Health [rupahealth.com]

- 2. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creativescripts.net [creativescripts.net]

- 4. blog.cellsignal.com [blog.cellsignal.com]

- 5. 2-methoxyestradiol inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. Stable Isotope-Coded Quaternization for Comparative Quantification of Estrogen Metabolites by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Distinct tumor stage-specific inhibitory effects of 2-methoxyestradiol in a breast cancer mouse model associated with Id-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metabolomics Studies Incorporating 2-Methoxyestrone-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestrone (2-ME1) is a key metabolite in the estrogen metabolic pathway, formed from the hydroxylation of estrone to 2-hydroxyestrone (2-OHE1) and subsequent methylation by catechol-O-methyltransferase (COMT).[1][2] Unlike its parent estrogens, 2-ME1 exhibits low affinity for estrogen receptors and possesses minimal estrogenic activity.[1][2] Emerging research suggests that the metabolic pathway leading to 2-ME1 may have a protective role, and elevated levels of this metabolite have been associated with a reduced risk of postmenopausal breast cancer.[1]

The accurate quantification of 2-ME1 and other estrogen metabolites is crucial for understanding their physiological roles and their implications in various pathological conditions. Stable isotope-labeled internal standards are essential for achieving the necessary accuracy and precision in mass spectrometry-based metabolomics. 2-Methoxyestrone-13C,d3 is a commercially available isotopically labeled standard used for the quantification of endogenous 2-Methoxyestrone in biological matrices.[3][4]

These application notes provide a comprehensive overview of the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of estrogen metabolites. While this document focuses on its application for quantification, the principles and protocols described herein are foundational for any metabolomics study involving this labeled compound. To date, published studies primarily utilize this compound for accurate measurement rather than as a metabolic tracer to elucidate its downstream metabolic fate.

Estrogen Metabolism Signaling Pathway

The following diagram illustrates the metabolic pathway of estrone, highlighting the formation of 2-Methoxyestrone. This pathway involves hydroxylation and subsequent methylation, which are critical steps in the detoxification and clearance of estrogens.

Quantitative Data of Estrogen Metabolites

The following table summarizes representative concentrations of 2-Methoxyestrone and related estrogen metabolites in human urine and serum from various studies. These values can serve as a reference for expected physiological ranges.

| Metabolite | Matrix | Population | Concentration Range | Citation |

| 2-Methoxyestrone (2-ME1) | Urine | Cycling Women | 2.5 - 6.5 ng/mg creatinine | [1] |

| 2-Methoxyestrone (2-ME1) | Urine | Postmenopausal Women | 0.3 - 1.4 ng/mg creatinine | [1] |

| 2-Methoxyestrone (2-ME1) | Serum | Breast Cancer Patients | 80 - 530 pg/mL | [5] |

| Estrone (E1) | Adipose Tissue | Postmenopausal Women | 890 - 920 pmol/kg | [6] |

| 2-Hydroxyestrone (2-OHE1) | Urine | General | Varies widely | [1] |

Experimental Protocols

Protocol 1: Quantification of Urinary Estrogen Metabolites using LC-MS/MS

This protocol details a method for the simultaneous measurement of 15 estrogen metabolites, including 2-Methoxyestrone, in human urine.[7]

1. Materials and Reagents:

-

This compound and other deuterated internal standards

-

Urine samples

-

β-glucuronidase/sulfatase (from Helix pomatia)

-

L-ascorbic acid

-

Sodium acetate buffer (0.15 M, pH 4.6)

-

Dichloromethane

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Dansyl chloride solution (1 mg/mL in acetone)

-

Methanol (HPLC grade)

-

Formic acid (0.1% v/v in water, HPLC grade)

2. Sample Preparation and Hydrolysis:

-

To a 0.5 mL aliquot of urine, add 20 µL of the internal standard solution containing this compound and other deuterated estrogen metabolites.

-

Add 0.5 mL of freshly prepared enzymatic hydrolysis buffer containing 2.5 mg of L-ascorbic acid and 5 µL of β-glucuronidase/sulfatase in 0.5 mL of 0.15 M sodium acetate buffer (pH 4.6).[2]

-

Incubate the sample for 20 hours at 37°C to deconjugate the estrogen metabolites.[2]

3. Extraction:

-

After incubation, extract the hydrolyzed sample with 8 mL of dichloromethane.[2]

-

Discard the aqueous layer and transfer the organic solvent portion to a clean glass tube.

-

Evaporate the organic solvent to dryness at 60°C under a stream of nitrogen gas.[2]

4. Derivatization:

-

Redissolve the dried sample residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Add 100 µL of dansyl chloride solution (1 mg/mL in acetone) and incubate at 60°C for 5 minutes to quantitatively dansylate all estrogen metabolites, improving their ionization efficiency.[2]

5. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI), typically in positive mode for dansylated derivatives.

-

Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MRM transitions for each analyte and its corresponding stable isotope-labeled internal standard should be optimized.

-

Protocol 2: Quantification of Serum Estrogen Metabolites using LC-MS/MS

This protocol provides a general workflow for the analysis of estrogen metabolites in serum, adapted from several published methods.

1. Materials and Reagents:

-

This compound and other labeled internal standards

-

Serum samples

-

Methyl tert-butyl ether (MTBE)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Derivatization agent (optional, e.g., dansyl chloride)

2. Sample Preparation and Extraction:

-

To 500 µL of serum, add a known amount of the internal standard mixture containing this compound.

-

Perform a liquid-liquid extraction by adding 3 mL of MTBE, vortexing for 1 minute, and centrifuging for 10 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

3. Reconstitution and Derivatization (if necessary):

-

Reconstitute the dried extract in a suitable solvent, such as 200 µL of 1:1 water:acetonitrile.

-

If derivatization is required to improve sensitivity, follow a similar procedure as outlined in Protocol 1.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Utilize a reversed-phase C18 column suitable for steroid analysis.

-

Employ a gradient elution with methanol or acetonitrile and water, often with a formic acid or ammonium fluoride additive to improve ionization.

-

-

Mass Spectrometry:

-

Operate in electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes and whether derivatization was performed.

-

Use MRM to monitor the specific parent-to-daughter ion transitions for each estrogen metabolite and its corresponding internal standard.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the quantitative analysis of estrogen metabolites using a stable isotope-labeled internal standard like this compound.

References

- 1. Measurement of serum estrogen and estrogen metabolites in pre- and postmenopausal women with osteoarthritis using high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. 2-Methoxyestradiol Suppresses Osteolytic Breast Cancer Tumor Progression <i>In vivo</i> [ouci.dntb.gov.ua]

- 7. 13C Tracer Analysis and Metabolomics in Dormant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Validated LC-MS/MS Assay for the Quantification of 2-Methoxyestrone in Human Plasma

Introduction

2-Methoxyestrone (2-ME1) is an endogenous metabolite of estrone, formed via hydroxylation and subsequent O-methylation.[1][2][3] It is considered to have anti-proliferative and anti-angiogenic properties, making it a biomarker of interest in various clinical research areas, including cancer and cardiovascular disease. Accurate and precise quantification of 2-ME1 in biological matrices is crucial for understanding its physiological and pathological roles. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 2-Methoxyestrone in human plasma, utilizing its stable isotope-labeled analog, 2-Methoxyestrone-13C,d3, as an internal standard.

Experimental

Materials and Reagents

-

2-Methoxyestrone and this compound were sourced from a reputable supplier of analytical standards.

-

Human plasma was obtained from a certified vendor.

-

LC-MS/MS grade methanol, acetonitrile, water, and formic acid were used.

-

Other reagents were of analytical grade.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was employed for the analysis.[2][4]

Sample Preparation

A liquid-liquid extraction (LLE) procedure was optimized for the efficient extraction of 2-Methoxyestrone from human plasma.[4][5]

Protocol: Plasma Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 500 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).

-

Vortex mix for 30 seconds.

-

Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[4]

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions